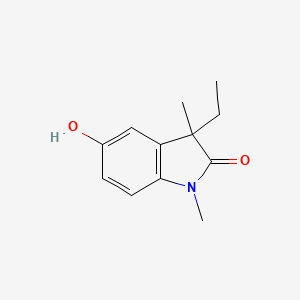

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

描述

属性

IUPAC Name |

3-ethyl-5-hydroxy-1,3-dimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTZVERNCJVVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198128 | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120713-59-9 | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120713-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the indole nucleus. For instance, the synthesis might involve the use of dihydrofuran and hydrazone intermediates, followed by cyclization and functional group modifications . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced catalytic processes and controlled reaction environments.

化学反应分析

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly involves reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

科学研究应用

Antitumor Activity

Research has demonstrated that indolinone derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted the compound's ability to inhibit EWS-FLI1, an oncogenic fusion protein associated with Ewing's sarcoma, showing a growth inhibition concentration (GI50) as low as 0.26 µM .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. This property is beneficial in preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders. The hydroxyl group in the structure is believed to contribute significantly to its antioxidant capacity.

Antimicrobial Activity

Indolinones have been explored for their antimicrobial properties as well. The structural features of this compound allow it to interact with microbial enzymes or cellular components, leading to growth inhibition of various bacterial strains.

Cancer Therapy

Given its antitumor properties, this compound is being investigated as a potential therapeutic agent in cancer treatment protocols. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development into anticancer drugs.

Neuroprotection

The antioxidant properties of this compound suggest potential applications in neuroprotection. Research indicates that compounds with similar structures can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

作用机制

The mechanism of action of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Similar Indolin-2-one Derivatives

Structural and Functional Group Variations

Indolin-2-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Spectroscopic and Analytical Data

- NMR Shifts :

- HRMS Accuracy :

Key Differences and Implications

Polarity: Hydroxyl and amino groups increase aqueous solubility, whereas methoxy and halogen substituents enhance lipid solubility.

Reactivity : Halogens (Br, I) enable cross-coupling; hydroxyl groups participate in H-bonding and oxidation reactions.

Synthetic Accessibility : Bulky substituents (e.g., benzyl, phenethyl) reduce yields compared to alkyl or halogen substituents.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | Not reported | ~1.5 | Moderate (aqueous) |

| 5-Methoxy-3,3-dimethylindolin-2-one | Not reported | ~2.1 | Low (DMSO) |

| 5-Bromo-1,3-dimethylindolin-2-one | Not reported | ~2.8 | Low (THF) |

生物活性

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structure that includes an indole core with ethyl and hydroxy substituents. This compound has garnered attention for its diverse biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties. Its molecular formula and physical properties, such as a melting point of approximately 170 °C and a density of around 1.1 g/cm³, contribute to its potential applications in medicinal chemistry and materials science .

The biological activity of this compound is primarily mediated through its interaction with various biological targets. The compound exhibits high affinity binding to multiple receptors, which can modulate several biochemical pathways. Notably, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Key Mechanisms:

- Receptor Binding: The compound interacts with receptors involved in various signaling pathways.

- Enzyme Modulation: It can inhibit or activate enzymes crucial for metabolic processes.

- Gene Expression: Alters the transcription of genes linked to cell proliferation and apoptosis .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may help in combating oxidative stress-related diseases. This property makes it a candidate for further investigation in the context of diseases linked to oxidative damage .

Antidiabetic Potential

Preliminary studies suggest that this compound may inhibit key enzymes involved in glucose metabolism, indicating potential applications in diabetes management. Its ability to modulate glucose levels positions it as a promising candidate for further research into antidiabetic therapies .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it has been implicated in the modulation of epithelial-mesenchymal transition (EMT) pathways in prostate cancer cells .

Case Study: Prostate Cancer

In vitro studies have shown that treatment with this compound resulted in decreased expression levels of Ki-67 (a proliferation marker) and Vimentin (a mesenchymal marker), while increasing E-cadherin (an epithelial marker) . This suggests that the compound may play a role in reversing EMT, which is crucial for cancer metastasis.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; combats oxidative stress-related diseases |

| Antidiabetic | Inhibits enzymes involved in glucose metabolism; potential for diabetes management |

| Anticancer | Induces apoptosis; inhibits proliferation; modulates EMT pathways |

| Anti-inflammatory | Reduces inflammatory markers; potential therapeutic applications |

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound's interaction with cytochrome P450 enzymes indicates its potential for biotransformation within the body. Understanding these pathways is essential for predicting its efficacy and safety profiles in clinical settings .

Dosage Effects

Research indicates that the effects of this compound can vary significantly with dosage. Low doses may exhibit minimal biological effects, while higher doses can lead to pronounced outcomes. This threshold effect highlights the importance of dosage optimization in therapeutic applications .

常见问题

Q. How can the purity of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one be accurately determined using spectroscopic methods?

To confirm purity, combine ¹H/¹³C NMR and HRMS analyses. For NMR, compare chemical shifts of key functional groups (e.g., δ ~180 ppm for the carbonyl in ¹³C NMR ). HRMS should match the calculated [M+H]⁺ value (e.g., ±0.0006 Da tolerance ). Cross-validate with chromatographic methods (e.g., HPLC) to detect minor impurities.

Q. What strategies optimize synthesis yields of this compound derivatives?

Vary reaction parameters systematically:

- Catalyst loading : Reduce by 10–20% increments to minimize side reactions .

- Solvent polarity : Test polar aprotic solvents (e.g., DMF) vs. non-polar (e.g., DCE) to stabilize intermediates .

- Temperature : Conduct time-course studies at 50–80°C to identify optimal kinetic conditions . Yield improvements up to 90% have been achieved via iterative optimization .

Q. How can hydrolytic stability of the indolin-2-one core be assessed under physiological conditions?

Prepare buffered solutions (pH 2–8) and monitor degradation via:

- UV-Vis spectroscopy : Track absorbance changes at λmax (~270–300 nm) over 24–72 hours .

- LC-MS : Identify hydrolyzed products (e.g., ring-opened derivatives) . Stability is influenced by substituent steric hindrance; methyl/ethyl groups enhance resistance .

Advanced Research Questions

Q. How do substituent electronic effects influence NMR chemical shifts in indolin-2-one derivatives?

Electron-withdrawing groups (e.g., halogens) deshield adjacent protons, causing downfield shifts (e.g., δ 7.2–7.3 ppm for aromatic H in brominated derivatives ). Use DFT calculations to correlate experimental shifts with electron density maps . For fluorinated analogs, observe ¹⁹F NMR couplings (e.g., -61 ppm for CF₃ groups ).

Q. What computational methods predict reactivity in novel synthetic pathways for this compound?

Employ Molecular Operating Environment (MOE) for:

- Transition state modeling : Simulate nucleophilic attack at the carbonyl group .

- Docking studies : Assess interactions with catalysts (e.g., Ni complexes in enantioselective alkylation ). Pair with Hammett plots to quantify substituent effects on reaction rates .

Q. How to resolve contradictions in spectroscopic data during derivative characterization?

- Multi-technique validation : Cross-check NMR with IR (C=O stretch ~1700 cm⁻¹) and XRD (if crystalline) .

- Isotopic labeling : Use deuterated solvents to assign overlapping ¹H signals . For ambiguous HRMS data, perform MS/MS fragmentation to confirm molecular ions .

Q. How to design kinetic studies for catalytic alkylation mechanisms?

- In situ monitoring : Use stopped-flow NMR to capture intermediates (e.g., enolate formation) .

- Rate laws : Vary catalyst (e.g., Ni) and substrate concentrations to determine reaction order . Compare activation energies (ΔG‡) computed via Eyring plots with DFT predictions .

Q. What methods determine enantiomeric purity of chiral derivatives?

- Chiral HPLC : Use AD-H columns with n-hexane/i-PrOH eluents (90:10); resolve enantiomers with >80% ee .

- Optical rotation : Measure [α]D and compare with literature values (e.g., +4.6° for R-configuration ).

- VCD spectroscopy : Correlate Cotton effects with absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。